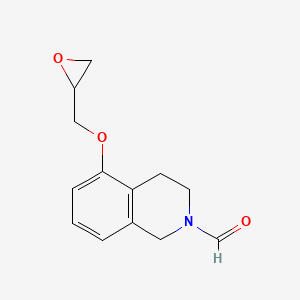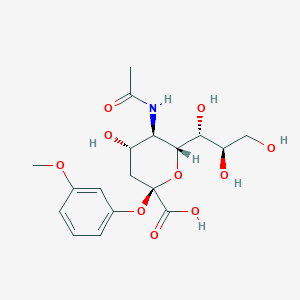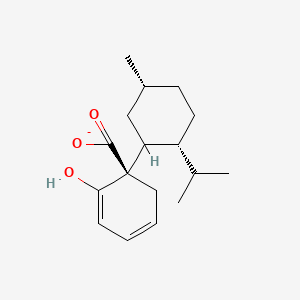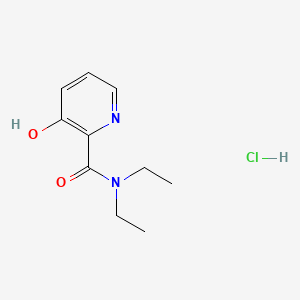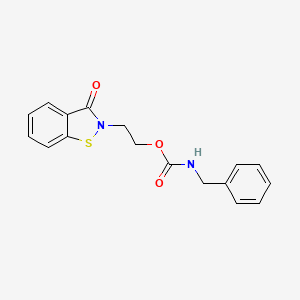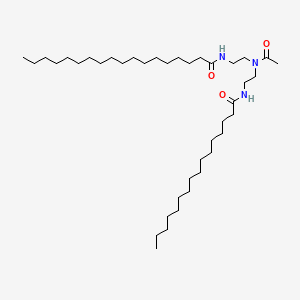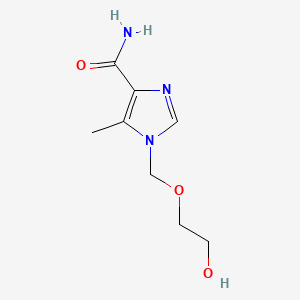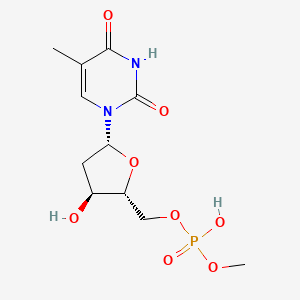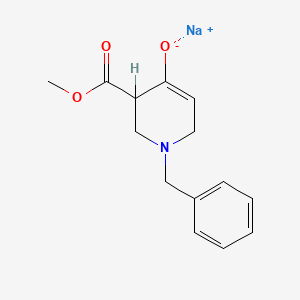
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate is a chemical compound known for its unique structure and properties. It is an aromatic diisocyanate, which means it contains two isocyanate groups (-NCO) attached to an aromatic ring. This compound is primarily used in the synthesis of polyurethanes, which are widely utilized in various industrial applications due to their excellent mechanical properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate typically involves the reaction of an aromatic amine with phosgene or its derivatives. The process can be summarized as follows:
Aromatic Amine Reaction: The starting material, an aromatic amine, is reacted with phosgene (COCl2) under controlled conditions to form the corresponding isocyanate.
Cyclohexylmethylation: The intermediate product is then subjected to cyclohexylmethylation, where a cyclohexylmethyl group is introduced to the aromatic ring.
Purification: The final product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.
化学反応の分析
Types of Reactions
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Reacts with isocyanates to form carbamic acids, which decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biomedical coatings and adhesives.
Industry: Widely used in the production of polyurethanes for foams, coatings, adhesives, and elastomers.
作用機序
The mechanism of action of 4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets include hydroxyl and amine groups present in various substrates, enabling the compound to act as a versatile cross-linking agent in polymer chemistry.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Another aromatic diisocyanate with similar reactivity and applications.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes, known for its high reactivity.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes with excellent weather resistance.
Uniqueness
4-((4-Isocyanatocyclohexyl)methyl)-o-tolylisocyanate is unique due to its specific structure, which combines the properties of both aromatic and aliphatic isocyanates. This results in a compound with enhanced mechanical properties, stability, and versatility in various applications.
特性
CAS番号 |
92612-69-6 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h4,7-8,13,15H,2-3,5-6,9H2,1H3 |
InChIキー |
OXKKRUDDTDMSAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC2CCC(CC2)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


